LY 189332

Antimetastatic ED50 Lewis Lung Carcinoma

Select LY 189332 for its distinct cyclooxygenase inhibition profile in spontaneous metastasis models (TI=255) to avoid target heterogeneity confounds in preclinical studies. Use as a reference compound for benchmarking novel antimetastatic agents.

Molecular Formula C26H22FNO2
Molecular Weight 399.5 g/mol
CAS No. 123215-05-4
Cat. No. B1675594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 189332
CAS123215-05-4
SynonymsLY 189332
LY-189332
LY189332
Molecular FormulaC26H22FNO2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=C(C=C2)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H22FNO2/c1-29-23-12-3-18(4-13-23)25-16-11-22(28-21-9-7-20(27)8-10-21)17-26(25)19-5-14-24(30-2)15-6-19/h3-17,28H,1-2H3
InChIKeyYLYHJGWVEDCCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(4-fluorophenyl)-3,4-bis(4-methoxyphenyl)aniline (CAS 123215-05-4) – Chemical Identity and Procurement Overview


N-(4-fluorophenyl)-3,4-bis(4-methoxyphenyl)aniline (also known as LY 189332) is a synthetic terphenyl aniline derivative with the molecular formula C26H22FNO2 and a molecular weight of 399.5 g/mol [1]. The compound is classified as an antimetastatic agent and has been characterized in preclinical models for its ability to inhibit spontaneous lung metastasis [2].

Why N-(4-fluorophenyl)-3,4-bis(4-methoxyphenyl)aniline Cannot Be Substituted by Generic Antimetastatic Agents


Structurally related Eli Lilly antimetastatic compounds (LY150310, LY189332, and LY135305) exhibit distinct biochemical targets—thromboxane synthetase, cyclooxygenase, and thrombin activation, respectively—despite sharing an overall antimetastatic phenotype [1]. This target heterogeneity translates into divergent therapeutic indices and dose-response profiles, meaning that interchangeability between these compounds in experimental protocols would confound mechanistic interpretation and compromise data reproducibility in metastasis research.

N-(4-fluorophenyl)-3,4-bis(4-methoxyphenyl)aniline (CAS 123215-05-4) – Quantitative Differentiation Evidence


Comparative Antimetastatic ED50 in the Lewis Lung Carcinoma Spontaneous Metastasis Model

In a direct head-to-head comparison using the Lewis lung carcinoma spontaneous metastasis model, LY 189332 exhibited an ED50 of 2 mg/kg/day for inhibition of lung metastasis. This potency is intermediate relative to closely related Eli Lilly compounds LY150310 (ED50 = 0.5 mg/kg/day) and LY135305 (ED50 = 0.35 mg/kg/day), but it is 25‑fold more potent than the reference antimetastatic agent nafazatrom (ED50 = 50 mg/kg/day) [1].

Antimetastatic ED50 Lewis Lung Carcinoma

Comparative Therapeutic Index (LD50/ED50) in the Lewis Lung Carcinoma Model

The therapeutic index (TI = LD50/ED50) of LY 189332 was determined to be 255 in the Lewis lung carcinoma model. This value is 36‑fold higher than that of the reference compound nafazatrom (TI = 7) and 1.4‑fold higher than that of LY150310 (TI = 180), though lower than the TI of 511 observed for LY135305 [1].

Therapeutic Index Safety Window Lewis Lung Carcinoma

Biochemical Target Differentiation Among Structurally Related Antimetastatic Agents

LY 189332 is reported to inhibit cyclooxygenase, whereas the structurally related compounds LY150310 and LY135305 inhibit thromboxane synthetase and thrombin activation, respectively [1]. This mechanistic divergence among compounds with similar antimetastatic phenotypes underscores that LY 189332 cannot be considered a generic substitute for its analogs without altering the experimental pathway under investigation.

Cyclooxygenase Thromboxane Synthetase Thrombin Activation

Activity in Cancer Stem Cell High‑Throughput Screening (PubChem AID 504535)

In a luminescence‑based cell‑based primary high‑throughput screen designed to identify inhibitors of cancer stem cells, LY 189332 was among the 6 compounds (out of 45 tested) that exhibited activity ≤ 1 µM [1]. While this result lacks direct comparator data for closely related analogs, it provides a quantitative benchmark for potency in a distinct oncology‑relevant assay.

Cancer Stem Cells HTS In Vitro

N-(4-fluorophenyl)-3,4-bis(4-methoxyphenyl)aniline (CAS 123215-05-4) – Recommended Application Scenarios


Cyclooxygenase‑Targeted Antimetastatic Mechanism‑of‑Action Studies

LY 189332 serves as a tool compound for dissecting the role of cyclooxygenase in spontaneous metastasis, particularly in the Lewis lung carcinoma model. Its distinct target profile, compared to thromboxane synthetase inhibitor LY150310 and thrombin activation inhibitor LY135305, makes it essential for experiments designed to isolate cyclooxygenase‑dependent pathways in metastasis [1].

Comparative Therapeutic Index and Safety Window Analysis

With a therapeutic index of 255 in the Lewis lung carcinoma model, LY 189332 is well‑suited for studies that evaluate the balance between antimetastatic efficacy and systemic toxicity. This intermediate TI profile allows researchers to benchmark against the narrower window of nafazatrom (TI=7) and the wider window of LY135305 (TI=511), providing a graded spectrum of safety/efficacy trade‑offs [1].

Cancer Stem Cell Inhibitor Follow‑Up Validation

Given its activity ≤ 1 µM in a high‑throughput cancer stem cell inhibition screen, LY 189332 is a candidate for follow‑up validation studies aimed at confirming direct effects on cancer stem‑like cell populations. This orthogonal activity complements its in vivo antimetastatic profile and may support combination strategy exploration [2].

Benchmarking Novel Antimetastatic Candidates

LY 189332 can be employed as a reference compound for benchmarking new antimetastatic agents. Its well‑characterized ED50, therapeutic index, and mechanism of action in the Lewis lung carcinoma model provide a reproducible baseline for assessing the relative potency and safety of novel chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 189332

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.